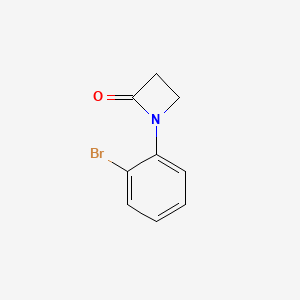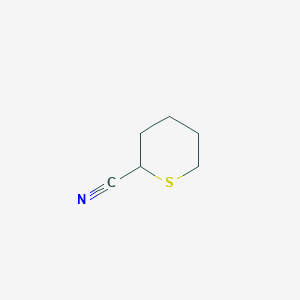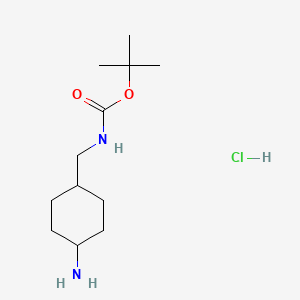![molecular formula C8H13NO4 B1375981 (2R)-1-[(tert-Butoxy)carbonyl]aziridin-2-carbonsäure CAS No. 1286768-92-0](/img/structure/B1375981.png)
(2R)-1-[(tert-Butoxy)carbonyl]aziridin-2-carbonsäure
Übersicht
Beschreibung
(2R)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylic acid: is a chiral aziridine derivative Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Blocks: Used as building blocks in the synthesis of more complex molecules.
Polymerization: Employed in the polymerization of aziridine monomers to create polyamines.
Biology and Medicine:
Antimicrobial Coatings: Utilized in the development of antibacterial and antimicrobial coatings.
Gene Transfection: Applied in non-viral gene transfection methods.
Industry:
CO2 Adsorption: Used in materials for CO2 adsorption and chelation.
Wirkmechanismus
Target of Action
The compound contains atert-butoxycarbonyl group , which is commonly used as a protecting group in organic synthesis . A protecting group is a functional group that is introduced into a molecule by chemical modification to prevent certain reactions from occurring during subsequent chemical reactions .
Mode of Action
The mode of action of this compound is likely related to its role as a protecting group. The tert-butoxycarbonyl group can be introduced into a molecule to protect a functional group and prevent it from reacting during a chemical reaction . After the desired reaction has taken place, the protecting group can be removed to restore the original functional group .
Biochemical Pathways
The use of protecting groups like the tert-butoxycarbonyl group is a common strategy in the synthesis of complex organic molecules, including many drugs and biologically active compounds . Therefore, this compound could potentially be involved in a wide range of biochemical pathways, depending on the specific context of its use.
Action Environment
Factors such as temperature, ph, and the presence of other chemicals could potentially affect the efficiency of the protecting group and the outcome of the chemical reaction .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Aziridination of Alkenes: One common method involves the aziridination of alkenes using nitrogen sources such as imines or azides in the presence of catalysts like rhodium or copper complexes.
Cyclization Reactions: Another approach is the cyclization of haloamines or amino alcohols under basic conditions.
Industrial Production Methods: Industrial production often involves the use of scalable cyclization reactions with optimized catalysts and reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions due to the presence of the aziridine ring.
Ring-Opening Reactions: The strained aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Catalysts: Rhodium, copper complexes.
Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products:
Amino Alcohols: Formed from the ring-opening reactions with alcohols.
Amino Thiols: Formed from the ring-opening reactions with thiols.
Vergleich Mit ähnlichen Verbindungen
Azetidine-2-carboxylic acid: Another strained nitrogen-containing heterocycle but with a four-membered ring.
Ethyleneimine: A simpler aziridine derivative used in similar applications.
Uniqueness:
Eigenschaften
IUPAC Name |
(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]aziridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c1-8(2,3)13-7(12)9-4-5(9)6(10)11/h5H,4H2,1-3H3,(H,10,11)/t5-,9?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJKDYRGASHUBX-RRPHZQQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40856265 | |
| Record name | (2R)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286768-92-0 | |
| Record name | (2R)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}benzamide](/img/structure/B1375909.png)








